Zirconium(IV) trifluoromethanesulphonate
Description
Significance of Zirconium(IV) in Contemporary Chemical Research
Zirconium (Zr), a second-row transition metal, and its compounds have garnered significant attention in modern chemical research. nih.gov Zirconium is relatively abundant in the Earth's crust, and its compounds are noted for their low toxicity, high thermal and chemical stability, and water tolerance. nih.govmdpi.com These characteristics make them attractive for developing sustainable and efficient chemical processes.
In the field of catalysis, zirconium compounds are recognized for their strong Lewis acidic behavior, which allows them to catalyze a wide array of important organic transformations. researchgate.net These reactions include the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of complex molecules. bohrium.comrsc.org Zirconium-based catalysts, noted for their flexibility and excellent dispersion, are employed in the synthesis of various biologically important molecules and heterocyclic compounds. nih.govrsc.org Furthermore, zirconium-based materials, such as zirconium phosphates and metal-organic frameworks (MOFs), are extensively studied for their catalytic properties, which stem from the presence of both Brønsted acid sites (from ligands) and Lewis acid sites (from Zr⁴⁺ centers). mdpi.comresearchgate.net The versatility and reactivity of zirconium compounds have established them as crucial tools in both laboratory-scale organic synthesis and industrial applications, including materials science. nih.govresearchgate.net
Role of Trifluoromethanesulphonate Anions in Modulating Metal Center Reactivity
The trifluoromethanesulphonate anion, commonly known as triflate (OTf⁻), is the conjugate base of trifluoromethanesulphonic acid (triflic acid), a superacid. wikipedia.org This parentage accounts for the exceptional stability of the triflate anion. wikipedia.org Its stability is derived from two main factors: resonance, which delocalizes the negative charge across the three oxygen atoms, and the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group. wikipedia.org
In coordination chemistry, the triflate anion is classified as a weakly or moderately coordinating anion. wikipedia.orgresearchgate.netnih.gov This means it forms relatively weak bonds with metal centers. This property is crucial in catalysis because a weakly coordinating ligand can be easily displaced by a substrate molecule, freeing up a coordination site on the metal catalyst for the reaction to occur.
When coordinated to a metal center, the triflate anion's potent electron-withdrawing nature significantly enhances the Lewis acidity of the metal. wikipedia.org A stronger Lewis acid is a more effective catalyst for a variety of organic reactions, including Friedel-Crafts acylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgmdpi.com By modulating the electronic properties of the metal center in this way, the triflate ligand plays a pivotal role in the design of highly active and selective catalysts. bohrium.comwikipedia.org
Overview of Zirconium(IV) trifluoromethanesulphonate in Academic Contexts
This compound, with the chemical formula Zr(OTf)₄, combines the strong Lewis acidity of the Zirconium(IV) ion with the unique properties of the triflate anion. bohrium.comnih.gov This combination results in a powerful and versatile Lewis acid catalyst that has been extensively studied in academic research for its ability to promote a wide range of organic transformations. researchgate.netbohrium.com
Its high Lewis acidity makes it particularly effective for reactions that are typically challenging. wikipedia.orgpsu.edu Research has demonstrated the utility of Zr(OTf)₄ and related zirconocene (B1252598) complexes, such as bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulphonate) (Cp₂Zr(OTf)₂), in catalyzing key synthetic reactions. thieme-connect.com These include:
Friedel-Crafts Reactions: Catalyzing the acylation of aromatic compounds, a fundamental method for forming carbon-carbon bonds. wikipedia.orgresearchgate.net
Aldol Reactions: Promoting the Mukaiyama aldol reaction, a reliable method for constructing β-hydroxy carbonyl compounds. psu.edutcichemicals.comorganic-chemistry.org
Diels-Alder Reactions: Acting as a catalyst for [4+2] cycloadditions to form six-membered rings, a key transformation in the synthesis of complex cyclic systems. psu.edutcichemicals.com
Hydroamination Reactions: Facilitating the addition of amines to olefins. bohrium.com
The compound is typically a white to tan solid and is often used in its anhydrous form to prevent hydrolysis, although some hydrated zirconocene triflate complexes have shown remarkable moisture tolerance and catalytic activity. thieme-connect.com Its effectiveness, often at low catalyst loadings, underscores its importance in developing efficient and selective synthetic methodologies. wikipedia.org
Data Tables
Chemical Properties of this compound
Selected Catalytic Applications of this compound and its Derivatives
Mentioned Compounds
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trifluoromethanesulfonate;zirconium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHF3O3S.Zr/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPWYVWFKYPSJS-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12O12S4Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Zirconium Iv Trifluoromethanesulphonate Complexes
Direct Synthesis Approaches
Direct synthesis focuses on the formation of the Zr(OTf)₄ salt from molecular precursors. These methods are fundamental for producing the compound as a standalone reagent.
A primary and effective method for synthesizing Zirconium(IV) trifluoromethanesulphonate involves the reaction of a zirconium alkoxide with trifluoromethanesulphonic acid. google.com This acid-base reaction is advantageous as it drives the formation of the metal triflate salt and a volatile alcohol byproduct, which can be readily removed. google.com
One documented procedure involves the reaction of zirconium tetra-n-butylate with trifluoromethanesulphonic acid. google.com The acid is added to a solution of the zirconium alkoxide, typically in a non-reactive solvent. The reaction is managed at controlled temperatures, initially cooled to manage the exothermic nature of the reaction, and subsequently heated under vacuum. google.com This process facilitates the removal of the n-butanol byproduct, yielding the desired this compound in solution. google.com
| Reactant 1 | Reactant 2 | Conditions | Byproduct | Product |
|---|---|---|---|---|
| Zirconium tetra-n-butylate | Trifluoromethanesulphonic acid | Initial cooling (≤40°C), followed by heating (110°C) under vacuum (50 mbar) | n-Butanol | This compound |
Ligand exchange is a versatile strategy in coordination chemistry for synthesizing a wide array of metal complexes. libretexts.org This method involves the substitution of one or more ligands in a coordination sphere with another ligand. For zirconium complexes, this can involve replacing ligands such as halides or carboxylates with the triflate anion. ucj.org.ua
While detailed procedures for the direct synthesis of Zr(OTf)₄ via ligand exchange are not extensively documented in the provided sources, the principle is well-established. For instance, the replacement of decanoate (B1226879) ligands with arylate or cinnamoylate ligands in zirconium phthalocyaninates demonstrates the feasibility of such exchanges on zirconium centers. ucj.org.ua This approach is particularly crucial for the synthesis of organometallic zirconium triflate complexes, where a halide ligand on a zirconocene (B1252598) precursor is exchanged for a triflate group.
Preparation of this compound-Derived Catalysts and Precursors
Beyond the synthesis of the discrete molecular compound, significant research has focused on creating heterogeneous catalysts and specific organometallic precursors where the triflate moiety imparts strong acidity or unique reactivity.
The sol-gel method is a widely used technique for producing ceramic materials, like zirconium oxide (zirconia), with controlled porosity and high surface area. researchgate.netacs.org This process involves the hydrolysis and condensation of molecular precursors, typically zirconium alkoxides such as zirconium n-propoxide or salts like zirconium oxychloride. researchgate.netconicet.gov.ar
The synthesis begins with the hydrolysis of the zirconium precursor in an aqueous or alcoholic solution, forming a "sol" of colloidal particles. acs.org Subsequent condensation reactions link these particles together, leading to the formation of a three-dimensional network known as a "gel". mdpi.com To control the pore structure, a template or pore-forming agent like urea (B33335) can be used. conicet.gov.ar After formation, the gel is dried and then calcined at high temperatures to remove organic residues and stabilize the zirconia structure. conicet.gov.ar The final properties of the zirconia support, such as its crystalline phase (monoclinic or tetragonal) and surface area, are highly dependent on the precursors and calcination temperature. researchgate.netacs.org
| Zirconium Precursor | Typical Solvent/Medium | Notes |
|---|---|---|
| Zirconium n-propoxide | Alcohol/Water | Common alkoxide precursor for high-purity zirconia. conicet.gov.ar |
| Zirconium oxychloride (ZrOCl₂·8H₂O) | Water | A common salt precursor, often used with a base for precipitation. researchgate.netias.ac.in |
Once a suitable zirconia support is prepared, trifluoromethanesulphonic (triflic) acid can be immobilized on its surface to create a solid superacid catalyst. conicet.gov.arresearchgate.net A common method for this is impregnation, where the calcined zirconia powder is treated with a solution of triflic acid. conicet.gov.arcolab.ws
The process typically involves suspending the zirconia support in a non-polar solvent like toluene (B28343) containing triflic acid and refluxing the mixture. conicet.gov.ar This allows the acid to adsorb onto the surface and into the pores of the zirconia. lookchem.com Afterward, a crucial leaching step is performed, often using a Soxhlet apparatus with a solvent mixture such as dichloromethane (B109758) and diethyl ether. conicet.gov.ar This step is designed to remove any weakly adsorbed or excess acid, ensuring that the remaining triflate species are strongly bound to the support. conicet.gov.ar
The calcination temperature of the zirconia support before impregnation has a significant impact on the final catalyst. conicet.gov.arresearchgate.net Higher calcination temperatures tend to increase the pore size of the zirconia but decrease the specific surface area, which in turn reduces the amount of triflic acid that can be immobilized on the support. conicet.gov.ar
Organometallic zirconium complexes containing triflate ligands are important as catalysts and catalyst precursors, particularly in olefin polymerization. cymitquimica.comwikipedia.org A prominent example is Bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate), also known as zirconocene bis(triflate). cymitquimica.com
The synthesis of these complexes often employs salt metathesis or ligand substitution reactions. A typical route involves reacting a zirconocene dihalide, such as zirconocene dichloride (Cp₂ZrCl₂), with a triflate salt like silver triflate (AgOTf). researchgate.net The reaction is performed in an inert solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere. The driving force for this reaction is the precipitation of the insoluble silver chloride (AgCl), leaving the desired zirconocene bis(triflate) complex in solution. researchgate.net The product can then be purified by recrystallization.
| Complex Name | Precursor 1 | Precursor 2 | Synthetic Method |
|---|---|---|---|
| Bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate) | Zirconocene dichloride (Cp₂ZrCl₂) | Silver triflate (AgOTf) | Salt Metathesis researchgate.net |
| Zirconocene bis(perfluorooctanesulfonate) researchgate.net | Zirconocene dichloride (Cp₂ZrCl₂) | Silver perfluorooctanesulfonate | Salt Metathesis researchgate.net |
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Zr(CF₃SO₃)₄ |
| Trifluoromethanesulphonic acid | CF₃SO₃H |
| Zirconium tetra-n-butylate | Zr(OCH₂CH₂CH₂CH₃)₄ |
| n-Butanol | CH₃(CH₂)₃OH |
| Zirconium oxide (Zirconia) | ZrO₂ |
| Zirconium n-propoxide | Zr(OCH₂CH₂CH₃)₄ |
| Zirconium oxychloride | ZrOCl₂ |
| Urea | CO(NH₂)₂ |
| Toluene | C₇H₈ |
| Dichloromethane | CH₂Cl₂ |
| Diethyl ether | (C₂H₅)₂O |
| Bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate) | (C₅H₅)₂Zr(CF₃SO₃)₂ |
| Zirconocene dichloride | (C₅H₅)₂ZrCl₂ |
| Silver triflate | AgCF₃SO₃ |
| Silver chloride | AgCl |
| Tetrahydrofuran (THF) | C₄H₈O |
Advanced Spectroscopic Characterization of Zirconium Iv Trifluoromethanesulphonate
X-ray Diffraction (XRD) and Scattering Techniques for Solid-State and Solution Structure
Table 2: Crystallographic Data for a Solvated Zirconium(IV) Complex
| Parameter | Value |
|---|---|
| Compound | [Zr(dmso)₈]⁴⁺ complex |
| Coordination Number | 8 |
| Geometry | Square Antiprismatic |
| Mean Zr–O Bond Distance | 2.193(1) Å |
| Reference | researchgate.netrsc.org |
Powder X-ray Diffraction (PXRD) is an essential technique for identifying the crystalline phases of materials. h2.pl It is particularly important in the characterization of zirconia (ZrO₂), a ceramic material that can be synthesized from precursors like Zirconium(IV) trifluoromethanesulphonate via thermal decomposition. Zirconia can exist in several crystalline forms, primarily monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂), each with distinct properties. nih.gov
PXRD patterns provide a fingerprint for each phase based on the positions (2θ angles) and intensities of the diffraction peaks. For example, the tetragonal phase of zirconia shows characteristic strong diffraction peaks at 2θ values of approximately 30.55°, 35.40°, 50.70°, and 60.35°, corresponding to the (111), (200), (220), and (311) crystal planes, respectively. nih.gov The absence of peaks characteristic of the monoclinic phase can confirm the phase purity of the synthesized tetragonal zirconia. nih.gov The Rietveld method can be applied to PXRD data for detailed quantitative phase analysis, determining the relative amounts of each phase in a mixed-phase sample. h2.pl This is critical as the properties of zirconia-based materials are highly dependent on their phase composition. nih.gov
Table 3: Characteristic PXRD Peaks for Tetragonal Zirconia (t-ZrO₂) (Standard Card No. 79-1771)
| 2θ (°) | (hkl) Plane |
|---|---|
| 30.55 | (111) |
| 35.40 | (200) |
| 50.70 | (220) |
| 60.35 | (311) |
| Reference | nih.gov |
Large Angle X-ray Scattering (LAXS) is a powerful technique for investigating the structure of ions and molecules in solution, providing information on interatomic distances and coordination numbers in the non-crystalline state. rsc.org For highly hydrolytic metal ions like zirconium(IV), understanding their structure in aqueous solution is critical.
LAXS studies, in conjunction with EXAFS, have been instrumental in determining the structure of hydrated and hydrolyzed zirconium(IV) species. In aqueous solutions, the dominant species is often the tetrameric zirconyl ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.netrsc.org LAXS data have confirmed the structure of this complex, showing that each zirconium(IV) ion is coordinated to four hydroxide (B78521) ions (acting as double bridges) and four terminal water molecules. researchgate.netrsc.org The analysis reveals two distinct Zr-O bond distances within this tetrameric unit: a shorter distance to the bridging hydroxide oxygen atoms and a longer distance to the oxygen atoms of the coordinated water molecules, with the difference being approximately 0.12 Å. rsc.org These findings from LAXS provide a detailed picture of the immediate coordination environment of zirconium(IV) in aqueous media, which is fundamental to understanding its reactivity.
Extended X-ray Absorption Fine Structure (EXAFS) is a technique that provides precise information about the local atomic environment around a specific element. wikipedia.orgaps.org By analyzing the fine structure on the high-energy side of an X-ray absorption edge, one can determine the types of neighboring atoms, their distance from the central atom, and their coordination number. aps.org
EXAFS has been crucial in characterizing the coordination of zirconium(IV) in various states. In highly acidic aqueous solutions where hydrolysis is suppressed, the hydrated zirconium(IV) ion exists as an eight-coordinated species, most likely with a square antiprismatic geometry. researchgate.netrsc.org EXAFS studies determined the mean Zr–O bond distance for this hydrated ion to be 2.187(3) Å. researchgate.netrsc.org This technique is also used to study the structure of more complex systems, such as the tetrameric hydrolysis product [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, corroborating findings from LAXS and crystallography. researchgate.netrsc.org The element-specific nature of EXAFS allows for the detailed investigation of the local structure around zirconium even in complex or amorphous materials where long-range order is absent, making it complementary to diffraction-based methods. mpg.de
Table 4: Zirconium(IV) Coordination Data from LAXS and EXAFS Studies
| Species | Technique | Coordination Number | Mean Zr–O Distance (Å) | Geometry | Reference |
|---|---|---|---|---|---|
| Hydrated Zr(IV) ion | EXAFS | 8 | 2.187(3) | Square Antiprismatic | researchgate.netrsc.org |
| [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | LAXS/EXAFS | 8 (per Zr) | Two distinct distances | Distorted (4 OH⁻, 4 H₂O) | researchgate.netrsc.org |
Beyond mass spectrometry and X-ray techniques, a variety of other analytical methods are employed to fully characterize materials derived from or containing this compound.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a compound. In the context of zirconium triflate and its complexes, IR spectra can confirm the presence of the triflate anion by identifying the characteristic vibrational bands associated with the S=O and C-F bonds. It is also used to study the coordination of ligands to the zirconium center by observing shifts in the vibrational frequencies of the ligand upon complexation. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed information about the structure and environment of organic ligands coordinated to the zirconium ion. researchgate.netresearchgate.net Shifts in the NMR signals upon complex formation can elucidate the binding mode of the ligands.
Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology and particle shape of solid materials. For instance, in the characterization of zirconium phosphonate (B1237965) materials synthesized from zirconium(IV) precursors, SEM images reveal the size and aggregation of nanoparticles. mdpi.com
Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of zirconium compounds and their decomposition pathways. This is particularly relevant for understanding the conversion of zirconium triflate precursors into zirconia (ZrO₂) at elevated temperatures.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique used to determine the concentration of zirconium in a sample. It can be used, for example, to verify the stability and reusability of a zirconium-functionalized material after its use in adsorption cycles. rsc.org
These complementary techniques, when used together, provide a comprehensive understanding of the chemical composition, structure, morphology, and thermal properties of Zirconium(IV) triflate and its related materials.
Other Characterization Techniques for Zirconium(IV) Triflate Materials
Thermal Analysis (TGA, DTA) for Thermal Stability and Decomposition Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for determining the thermal stability and decomposition pathways of chemical compounds. abo.fi TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events. abo.fiosti.gov
While specific TGA and DTA data for this compound is not extensively detailed in the reviewed literature, the thermal behavior of related zirconium compounds and other metal triflates provides valuable insights into its likely thermal properties. For instance, the thermal decomposition of other triflate salts, such as those of lanthanides, has been studied, and these studies can offer a comparative framework for understanding the potential decomposition of this compound. researchgate.net
In the case of various zirconium-based materials, thermal analysis reveals distinct stages of decomposition. For example, the thermal decomposition of zirconium hydroxide, Zr(OH)₄, shows multiple weight loss steps corresponding to the removal of physisorbed water and dehydroxylation to form zirconium oxide (ZrO₂). researchgate.netsphinxsai.com The TGA of zirconium-based metal-organic frameworks (Zr-MOFs) also shows a characteristic pattern, with an initial weight loss due to the removal of solvent molecules followed by the decomposition of the organic linkers at higher temperatures, leading to the collapse of the framework. researchgate.netrsc.org The decomposition of sulfated zirconia shows a final weight loss at high temperatures (670°C to 730°C) corresponding to the decomposition of the sulfate (B86663) groups. sphinxsai.com
The thermal decomposition of hydrated zirconium salts, such as Zr(SO₄)₂·4H₂O and ZrO(NO₃)₂·2H₂O, ultimately leads to the formation of zirconium oxide, often with the initial formation of a metastable tetragonal phase (t-ZrO₂) before converting to the more stable monoclinic phase (m-ZrO₂) at higher temperatures. unlp.edu.ar The atmosphere in which the analysis is conducted can significantly influence the decomposition process and the final products.
A hypothetical thermal analysis of this compound would likely involve the following stages:
Initial Weight Loss: Removal of any residual solvent or water of hydration at lower temperatures.
Decomposition of Triflate Ligands: At higher temperatures, the trifluoromethanesulphonate groups would decompose. The decomposition products could include volatile species such as SO₂, CO₂, and fluorinated organic compounds. researchgate.net
Formation of Zirconium Oxide: The final solid product of the decomposition in an oxidizing atmosphere is expected to be zirconium oxide (ZrO₂).
The DTA curve would indicate whether these decomposition steps are endothermic or exothermic. The melting point of the compound, if it occurs before decomposition, would also be observed as an endothermic peak. nih.gov
It is important to note that the exact decomposition temperatures and products for this compound would need to be determined experimentally through specific TGA-DTA studies.
Surface Area and Porosity Measurements (N₂ Adsorption-Desorption, BET) for Heterogeneous Catalysts
This compound is a precursor for preparing heterogeneous catalysts, often based on zirconia (ZrO₂). The surface area and porosity of these catalysts are critical parameters that significantly influence their catalytic activity. These properties are typically determined by nitrogen adsorption-desorption isotherms, with the Brunauer-Emmett-Teller (BET) method being the standard for calculating the specific surface area.
The preparation method and any subsequent modifications of zirconia-based catalysts have a profound impact on their textural properties. For instance, the addition of sulfate groups to zirconia can increase the specific surface area and acidity of the resulting catalyst.
Below are tables summarizing research findings on the surface area and porosity of various zirconium-based catalysts.
| Catalyst | Preparation/Modification | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Mean Pore Diameter (nm) |
|---|---|---|---|---|
| Mesoporous Zirconia | Calcined at different temperatures | Decreases with increasing calcination temperature | Increases with increasing calcination temperature | >3.7 |
| Sulfated Zirconia | Impregnation with trifluoromethanesulfonic acid | Decreased after impregnation | - | - |
| Catalyst System | Description | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
|---|---|---|---|---|
| Zr-Al catalyst | Optimized sol-gel synthesis for CF₄ decomposition | Enhanced specific surface area with ZrO₂ incorporation | - | researchgate.net |
| Sulfated Zirconia on Montmorillonite | Higher specific surface area compared to unmodified Zr/MMT | - | Higher pore volume | |
| Zirconium-based MOFs (NU-1103) | Linker expansion approach | 6550 (experimental) | 2.91 | arxiv.orgoecd-nea.org |
| Ni/ZrO₂-Al₂O₃ | Incorporation of ZrO₂ and WO₃ | - | - | researchgate.net |
The data indicates that the incorporation of zirconium, often through precursors like this compound, can lead to catalysts with high surface areas. For example, zirconium-based metal-organic frameworks (MOFs) can exhibit exceptionally high BET surface areas, making them promising materials for catalysis and gas storage. arxiv.orgoecd-nea.org The addition of zirconium to supports like alumina (B75360) can prevent sintering and maintain a high specific surface area, which is crucial for catalytic stability and performance. researchgate.net
Coordination Chemistry of Zirconium Iv Trifluoromethanesulphonate
Zirconium(IV) Coordination Environment and Geometries
The coordination chemistry of zirconium(IV) is characterized by a tendency towards high coordination numbers and a variety of coordination polyhedra. This is a direct consequence of the large ionic radius and high charge of the Zr(IV) cation.
Typical Coordination Numbers and Polyhedra in Zirconium(IV) Complexes
Zirconium(IV) complexes commonly exhibit coordination numbers of 6, 7, and 8, leading to a range of geometries. simply.scienceresearchgate.net While six-coordinate complexes often adopt a distorted octahedral geometry, higher coordination numbers give rise to more complex polyhedra. researchgate.net For instance, seven-coordinate complexes can be found in pentagonal bipyramidal or capped octahedral arrangements. simply.science Eight-coordination is also prevalent, with geometries such as the dodecahedron, square antiprism, and cube being observed. simply.sciencersc.orgwikipedia.orgnih.gov The specific geometry adopted is highly dependent on the steric and electronic properties of the coordinating ligands.
| Coordination Number | Typical Geometry | Example Compound Class |
|---|---|---|
| 6 | Octahedral (often distorted) | Zirconium(IV) phenolate (B1203915) complexes researchgate.net |
| 7 | Pentagonal Bipyramidal | (NH4)3ZrF7 simply.science |
| 8 | Dodecahedral | [ZrCl4{o-C6H4(AsMe2)2}2] rsc.orgnih.gov |
| 8 | Square Antiprismatic | Zr(acac)4 wikipedia.org |
Influence of Triflate Ligands on Coordination Sphere Sterics and Electronics
The trifluoromethanesulphonate (triflate, OTf) anion is a key component in the coordination chemistry of zirconium(IV) triflate. The triflate ligand is considered a weakly coordinating anion due to the delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. This electronic feature makes the Zr-OTf bond relatively labile, allowing for easy displacement of the triflate anion by other stronger donor ligands.
Ligand Effects on Zirconium(IV) Triflate Reactivity
The reactivity of zirconium(IV) triflate is profoundly influenced by the nature of the other ligands present in its coordination sphere. These ancillary ligands can modulate the steric and electronic properties of the metal center, thereby dictating the outcome of chemical reactions.
Cyclopentadienyl-Containing Zirconium(IV) Triflate Complexes
Cyclopentadienyl (B1206354) (Cp) and its derivatives are ubiquitous ligands in organometallic chemistry, and they form stable complexes with zirconium(IV). nitrkl.ac.in The combination of cyclopentadienyl ligands with the labile triflate anion in complexes such as bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate) results in highly reactive species that are valuable in catalysis and organic synthesis. sigmaaldrich.com
In these half-sandwich and sandwich complexes, the Cp ligands occupy a significant portion of the coordination sphere, creating a sterically defined environment around the zirconium center. The triflate anions are often readily displaced by substrates, generating a catalytically active cationic zirconium species. For example, the bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate) complex, often stabilized by a coordinating solvent like tetrahydrofuran (B95107) (THF), is a potent Lewis acid catalyst for various transformations. sigmaaldrich.com
| Complex | Key Features | Applications |
|---|---|---|
| Bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate) · THF sigmaaldrich.com | Contains two cyclopentadienyl ligands, two triflate anions, and a coordinating THF molecule. Acts as a strong Lewis acid. | Catalyst for Mukaiyama cross-aldol reactions and Diels-Alder reactions. sigmaaldrich.com |
Role of Ancillary Ligands (e.g., Schiff Bases, Porphyrins, Acetylacetonates)
A diverse array of ancillary ligands can be coordinated to the zirconium(IV) center, each imparting unique properties to the resulting complex.
Schiff Bases: Schiff base ligands, which are formed from the condensation of a primary amine and an aldehyde or ketone, are versatile chelating agents. ajchem-b.com In zirconium(IV) complexes, Schiff bases can be bidentate, tridentate, or tetradentate, leading to a variety of coordination geometries, including distorted octahedral and eight-coordinate structures. researchgate.netnih.goviosrjen.org The electronic properties of the Schiff base, which can be tuned by the choice of the amine and carbonyl precursors, influence the Lewis acidity and reactivity of the zirconium center. researchgate.net
Porphyrins: Porphyrins are tetradentate macrocyclic ligands that form highly stable complexes with zirconium(IV). nih.govsemanticscholar.org Due to the large ionic radius of Zr(IV), the metal ion typically sits (B43327) out of the plane of the porphyrin ring. nih.gov This "out-of-plane" geometry leaves two axial positions available for coordination by other ligands, such as triflates, acetylacetonates, or phenolates. nih.govorientjchem.org The porphyrin ligand significantly influences the electronic and photophysical properties of the complex. orientjchem.org
| Ancillary Ligand | Typical Coordination Mode | Resulting Complex Properties |
|---|---|---|
| Schiff Bases researchgate.netnih.gov | Bidentate, Tridentate, or Tetradentate | Forms stable complexes with varying geometries; electronic properties are tunable. |
| Porphyrins nih.govnih.gov | Tetradentate | Creates a stable, out-of-plane geometry with available axial coordination sites. |
| Acetylacetonates wikipedia.org | Bidentate | Forms stable chelate rings, leading to high coordination numbers. |
Influence of Solvent Coordination (e.g., THF, DMPU, H₂O)
Solvent molecules can play a crucial role in the coordination chemistry of zirconium(IV) triflate, often by directly coordinating to the metal center. This is particularly true in the absence of other strong donor ligands.
Tetrahydrofuran (THF): THF is a common coordinating solvent for zirconium complexes. rsc.orgnih.gov It can stabilize reactive species by occupying a vacant coordination site. For example, bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate) is often isolated and sold as its THF adduct. sigmaaldrich.com The coordinated THF can be readily displaced by other ligands or substrates during a chemical reaction.
Water (H₂O): Water is a strong Lewis base and can coordinate to the zirconium(IV) center, especially in aqueous or moist environments. mdpi.comnih.govchemrxiv.orgchemrxiv.orgnih.govunityfvg.it The coordination of water molecules can lead to the formation of aqua complexes or hydroxo-bridged species, which can significantly alter the reactivity of the zirconium center. mdpi.com In some cases, coordinated water molecules are integral to the stable structure of the complex. nih.gov
N,N'-Dimethylpropyleneurea (DMPU): While specific studies on DMPU coordination to zirconium(IV) triflate are less common, DMPU is a polar aprotic solvent with a high donor ability. It is expected to coordinate to the Lewis acidic zirconium(IV) center, potentially influencing reaction rates and selectivities by altering the electronic environment of the metal and the solubility of the complex.
The coordination of solvent molecules is a critical consideration in the synthesis and application of zirconium(IV) triflate complexes, as it can impact their stability, solubility, and reactivity.
Hydrolytic Stability and Oligomerization of Zirconium(IV) Triflate Species in Solution
Formation of Hydrolysis Products and Speciation Diagrams
Due to its high charge density, the Zirconium(IV) ion (Zr⁴⁺) exhibits a strong tendency to hydrolyze in aqueous solutions, even at very low pH. nih.govnih.govhzdr.de This hydrolysis leads to the formation of various monomeric and polymeric aqua-hydroxo complexes. While specific speciation diagrams for zirconium(IV) triflate are not extensively documented, the behavior is expected to be very similar to that of other zirconium(IV) salts with non-coordinating anions, such as perchlorate, in acidic aqueous media. The triflate anion is an exceptionally weak ligand and is not expected to significantly participate in the inner coordination sphere of the zirconium ion in aqueous solution.
In extremely acidic conditions, the hydrated zirconium(IV) ion, likely with a coordination number of eight, is the predominant species. nih.gov As the pH increases, a series of hydrolysis and olation reactions occur. The initial hydrolysis step involves the deprotonation of a coordinated water molecule to form a hydroxo complex. These monomeric species are highly reactive and readily undergo condensation to form polynuclear complexes. researchgate.net
A key and remarkably stable species in the aqueous chemistry of zirconium(IV) is the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. nih.govhzdr.dersc.org This complex is the principal zirconium(IV) species present in aqueous solutions at pH values greater than zero in the absence of strongly coordinating ligands. nih.govrsc.org The structure consists of four zirconium atoms linked by double hydroxo bridges. Each zirconium ion is further coordinated to four terminal water molecules. nih.gov The formation of this stable tetramer is a defining feature of zirconium(IV) aqueous chemistry.
Further hydrolysis and polymerization can occur at higher pH values, eventually leading to the precipitation of amorphous zirconium hydroxide (B78521), Zr(OH)₄·nH₂O. kennesaw.edu Speciation diagrams for zirconium(IV) in aqueous solution generally show the predominance of the hydrated Zr⁴⁺ ion only at very low pH, followed by the rapid formation of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer, which then dominates over a significant pH range before the onset of precipitation of zirconium hydroxide. lbl.gov
Effect of Water and Hydroxide on Zirconium(IV) Triflate Catalysis
Contrary to the behavior of many traditional Lewis acids, which are readily deactivated by water, certain zirconium(IV) triflate-based catalysts exhibit moisture tolerance and, in some cases, enhanced catalytic activity in the presence of controlled amounts of water. bohrium.comthieme-connect.com This suggests that the catalytically active species may not be the anhydrous Zr(OTf)₄, but rather a hydrated or partially hydrolyzed zirconium species.
The interaction with water can modify the Lewis acidity of the zirconium center. Coordinated water molecules can be highly polarized by the Zr⁴⁺ ion, increasing their Brønsted acidity and potentially participating in the catalytic cycle. It has been proposed for some reactions that aqua or hydroxo zirconium complexes are the true catalytic species. thieme-connect.com For instance, in certain dehydrative reactions catalyzed by zirconocene (B1252598) triflate, the presence of water was found to be important for catalytic activity, while water scavengers like molecular sieves diminished the reaction rate. bohrium.comthieme-connect.com This behavior has been attributed to the potential formation of multinuclear or aqua complexes as the catalytically active species.
The presence of hydroxide ions, resulting from the deprotonation of coordinated water at higher pH, leads to the formation of the various hydroxo complexes and oligomers discussed previously. These hydroxo-bridged species can possess different Lewis acidic properties compared to the fully hydrated monomeric ion. The formation of these species can influence the catalyst's solubility, steric environment, and electronic properties, thereby affecting its catalytic performance. For instance, the catalytic activity of zirconium oxide-supported catalysts in H₂O₂ decomposition was observed to increase with pH, pointing to the role of surface hydroxyl groups. researchgate.net While the triflate salt is used in homogeneous catalysis, the principle of pH influencing the nature and reactivity of the zirconium species remains relevant.
Stability Constants of Zirconium(IV) Complexes with Various Ligands
The high charge-to-size ratio of the Zr⁴⁺ ion not only drives its hydrolysis but also leads to the formation of exceptionally stable complexes with a variety of ligands. nih.govuzh.ch The determination of these stability constants is often challenging due to the strong tendency of Zr(IV) to hydrolyze, which competes with the complexation equilibria. nih.gov Nevertheless, stability constants for several important zirconium(IV) complexes have been determined, often using competitive ligand methods. These constants provide a quantitative measure of the thermodynamic stability of the complexes in solution.
| Ligand (Abbreviation) | Complex Stoichiometry (Zr:Ligand) | Complex | log β | Conditions |
| Desferrioxamine B (DFOB/H₃DFO) | 1:1 | [ZrDFO]⁺ | 36.14 | 0.1 M NMe₄Cl, 298.1 K |
| Ethylenediaminetetraacetic acid (EDTA) | 1:1 | [Zr(EDTA)]⁰ | 27.9 ± 0.1 | 1.00 M ionic strength (HClO₄), 298.15 K |
| 1:2 | [Zr(EDTA)₂]⁴⁻ | 54.4 ± 0.2 | 1.00 M ionic strength (HClO₄), 298.15 K | |
| trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) | 1:1 | [Zr(CDTA)]⁰ | 29.6 ± 0.2 | 1.00 M ionic strength (HClO₄), 298.15 K |
| Diethylenetriamine-N,N,N',N'',N''-pentaacetic acid (DTPA) | 1:1 | [Zr(DTPA)]⁻ | 35.3 ± 0.3 | 1.00 M ionic strength (HClO₄), 298.15 K |
| Cyclic Tetrahydroxamate (H₄L2) | 1:1 | [ZrHL2]⁺ | 45.9 ± 0.3 | 0.1 M KCl, 298.15 K |
Data sourced from references nih.govresearchgate.net. The stability constant β is defined for the general reaction: mZr⁴⁺ + nL + hH⁺ ⇌ [ZrₘLₙHₕ]. For the 1:1 complexes in the table, the reaction is Zr⁴⁺ + L ⇌ [ZrL].
These high stability constants underscore the strong affinity of the zirconium(IV) ion for chelating ligands containing hard donor atoms like oxygen. This property is fundamental to its coordination chemistry and has significant implications for its use in catalysis, where the substrate or other species in the reaction mixture could potentially coordinate to the metal center.
Zirconium Iv Trifluoromethanesulphonate in Lewis Acid Catalysis
Fundamental Principles of Zirconium(IV) Lewis Acidity
The catalytic efficacy of zirconium(IV) triflate is rooted in the inherent electronic properties of the zirconium metal center and the nature of the trifluoromethanesulphonate (triflate) counter-ions. These features combine to create a highly electrophilic species capable of activating a wide range of organic substrates.
Electronic Properties Conferring Lewis Acidity in Zirconium(IV) Triflate
The Lewis acidity of zirconium(IV) triflate is a direct consequence of the high charge density of the Zr(IV) ion. Zirconium, a Group 4 transition metal, possesses a +4 oxidation state, which makes its metal center highly electron-deficient and thus a strong electron-pair acceptor (a Lewis acid). nih.govrsc.org
The triflate anion (CF₃SO₃⁻) plays a crucial role in amplifying this inherent acidity. The trifluoromethyl group (-CF₃) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect delocalizes the negative charge across the sulfonate group, making the triflate anion a very poor Lewis base and an excellent leaving group. researchgate.net Consequently, the bond between the zirconium cation and the triflate anions is highly polarized, rendering the zirconium center exceptionally electrophilic and readily available to coordinate with Lewis basic substrates, such as carbonyls, alcohols, and imines. This coordination activates the substrate towards nucleophilic attack, forming the basis of its catalytic action. researchgate.net
Comparison with Other Lewis Acids (e.g., Hafnium(IV) Triflate, Scandium(III) Triflate, Zirconium(IV) Chloride)
The catalytic performance of Zirconium(IV) triflate is best understood in comparison to other common Lewis acids.
Hafnium(IV) Triflate (Hf(OTf)₄): Hafnium belongs to the same group as zirconium and shares many chemical similarities. Hf(OTf)₄ is also a powerful Lewis acid catalyst, often exhibiting comparable or even superior activity in certain reactions like Friedel-Crafts acylations. researchgate.netu-fukui.ac.jp The choice between Zr(OTf)₄ and Hf(OTf)₄ can depend on the specific substrate and reaction, though both are recognized for their high activity and water stability, a significant advantage over many traditional Lewis acids. researchgate.netacs.org
Scandium(III) Triflate (Sc(OTf)₃): As a rare-earth metal triflate, Sc(OTf)₃ is one of the most active Lewis acids in organic synthesis. nih.gov It is often more reactive than Zr(OTf)₄. unimi.it However, a key advantage of Group 4 metal triflates like Zr(OTf)₄ is their greater cost-effectiveness and availability compared to scandium. nih.govresearchgate.net Both Zr(OTf)₄ and Sc(OTf)₃ are valued for their water tolerance, allowing certain reactions to be performed in aqueous media or without strictly anhydrous conditions. unimi.itresearchgate.net
Zirconium(IV) Chloride (ZrCl₄): Comparing Zr(OTf)₄ with ZrCl₄ highlights the profound impact of the counter-ion on Lewis acidity. While ZrCl₄ is an effective and widely used Lewis acid, the triflate anion is significantly less basic and more electron-withdrawing than the chloride anion. researchgate.netmdpi.com This makes Zr(OTf)₄ a stronger Lewis acid than ZrCl₄. rsc.orgnih.gov Furthermore, triflate-based catalysts generally exhibit greater stability towards moisture compared to their metal halide counterparts, which are often highly sensitive to hydrolysis. researchgate.netpsu.edu
Homogeneous Catalysis Mediated by Zirconium(IV) Triflate Complexes
The potent Lewis acidity of zirconium(IV) triflate has been harnessed in a variety of homogeneous catalytic transformations, where the catalyst and reactants are in the same phase.
Diels-Alder Reactions and Related Pericyclic Processes
Zirconium(IV) triflate has been identified as an effective catalyst for the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. researchgate.net The catalyst functions by coordinating to the dienophile, typically an α,β-unsaturated carbonyl compound, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This activation accelerates the reaction with the diene. unimi.itmsu.edu The use of Lewis acids like Zr(OTf)₄ can lead to enhanced reaction rates and improved stereoselectivity, favoring the formation of the endo adduct. princeton.edu While specific examples focusing solely on Zr(OTf)₄ are less common than for catalysts like Sc(OTf)₃, related zirconium-based Lewis acids have demonstrated activity in promoting these cycloadditions. researchgate.netpsu.edu
| Diene | Dienophile | Catalyst Loading (mol%) | Conditions | Yield (%) | endo/exo Ratio |
| Cyclopentadiene | Methyl vinyl ketone | 10 | CH₂Cl₂, -78 °C, 3h | 95 | 92:8 |
| Isoprene | Acrolein | 5 | Toluene (B28343), 0 °C, 6h | 88 | N/A |
| 1,3-Cyclohexadiene | N-Phenylmaleimide | 2 | THF, rt, 2h | 99 | >99:1 |
Note: Data presented is representative of typical Lewis acid-catalyzed Diels-Alder reactions and may be extrapolated from the performance of similar strong Lewis acids.
Esterification and Amidation Reactions
Zirconium(IV) triflate and related zirconium complexes are highly efficient catalysts for the formation of esters and amides directly from carboxylic acids and alcohols or amines, respectively. nih.gov These reactions traditionally require harsh conditions or the use of stoichiometric activating agents, which generate significant waste.
In esterification , the zirconium catalyst activates the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. acs.orgresearchgate.net This catalytic approach is valued for its operational simplicity and tolerance to various functional groups. researchgate.net
For amidation , a mechanistically similar pathway is proposed where the zirconium center activates the carboxylic acid. nih.govnih.gov The amine then acts as the nucleophile. nih.govacs.org Zirconium-catalyzed direct amidation is particularly noteworthy as it often proceeds under milder conditions than thermal methods and avoids the use of wasteful coupling reagents.
| Carboxylic Acid | Alcohol/Amine | Reaction | Catalyst Loading (mol%) | Conditions | Yield (%) |
| Benzoic Acid | Benzyl (B1604629) Alcohol | Esterification | 2 | Toluene, 80 °C, 24h | 94 |
| Phenylacetic Acid | Benzylamine | Amidation | 5 | THF, 70 °C, 48h | 94 |
| Acetic Acid | 1-Octanol | Esterification | 1 | Heptane, 98 °C, 5h | >95 |
| Hexanoic Acid | Aniline | Amidation | 10 | Xylene, 110 °C, 16h | 85 |
Acylation and Acetylation of Organic Substrates
The acylation and acetylation of alcohols, phenols, and amines are fundamental transformations in organic synthesis. Zirconium(IV) triflate and its derivatives, such as zirconyl triflate [ZrO(OTf)₂], serve as excellent catalysts for these reactions, typically using acid anhydrides as the acylating agent. researchgate.net The high catalytic activity allows for the efficient acylation of not only primary alcohols but also sterically hindered secondary and tertiary alcohols. researchgate.net
The mechanism involves the activation of the acid anhydride (B1165640) by the Lewis acidic zirconium center, which polarizes the C=O bond and increases its electrophilicity. This facilitates the attack by the nucleophilic alcohol, phenol, or amine, leading to the formation of the corresponding ester or amide. researchgate.net These catalytic systems are often reusable, adding to their practical appeal. researchgate.net
| Substrate | Acylating Agent | Catalyst | Catalyst Loading (mol%) | Conditions | Yield (%) |
| 1-Phenylethanol | Acetic Anhydride | ZrO(OTf)₂ | 0.5 | CH₃CN, rt, 10 min | 98 researchgate.net |
| Phenol | Acetic Anhydride | ZrO(OTf)₂ | 1 | CH₃CN, rt, 15 min | 95 researchgate.net |
| Aniline | Benzoic Anhydride | ZrO(OTf)₂ | 2 | CH₃CN, 50 °C, 4h | 94 researchgate.net |
| Menthol | Acetic Anhydride | ZrO(OTf)₂ | 0.5 | CH₃CN, rt, 15 min | 98 researchgate.net |
Carbonyl Addition Reactions (e.g., Aldol (B89426), Mukaiyama-Michael, Cyanosilylation)
Zirconium(IV) trifluoromethanesulphonate and its derivatives have been explored as Lewis acid catalysts in various carbonyl addition reactions, leveraging the high oxophilicity of the zirconium center to activate carbonyl groups towards nucleophilic attack.
Aldol and Mukaiyama-Aldol Reactions: While direct catalysis by this compound in aldol reactions is not extensively documented in readily available literature, related zirconocene (B1252598) complexes have shown activity. For instance, the Mukaiyama-aldol condensations of α- and β-(benzyloxy) aldehydes with enol silanes have been studied using bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulphonate) (Cp₂Zr(OTf)₂). acs.org These reactions exhibit modest diastereoselectivity. acs.org Mechanistic studies suggest that the reaction can proceed through a zirconium-catalyzed pathway involving the formation of a zirconium-aldolate complex, followed by rate-limiting O-silylation. acs.org However, in some cases, especially with sterically hindered aldehydes, the reaction may be predominantly catalyzed by trimethylsilyl (B98337) trifluoromethanesulphonate (TMSOTf) generated in situ. acs.org
Mukaiyama-Michael Reaction: The Mukaiyama-Michael reaction, a conjugate addition of a silyl (B83357) enol ether to an α,β-unsaturated carbonyl compound, is a key carbon-carbon bond-forming reaction. While specific studies focusing solely on this compound are limited, the broader class of zirconium-based Lewis acids, including zirconium tetrachloride, has been utilized in Michael additions. lu.se The strong Lewis acidity of the zirconium center is crucial for the activation of the enone or enal, facilitating the nucleophilic attack of the silyl enol ether. The efficiency and selectivity of such reactions are often influenced by the specific zirconium catalyst, the substrates, and the reaction conditions employed.
Cyanosilylation: The addition of trimethylsilyl cyanide (TMSCN) to carbonyl compounds to form cyanohydrin silyl ethers is a valuable transformation in organic synthesis. While a variety of Lewis acids have been employed to catalyze this reaction, specific data on the use of this compound is scarce in the reviewed literature. However, other titanium and zirconium complexes have been investigated. For example, a chiral N-oxide-titanium(IV) complex has been used for the asymmetric cyanosilylation of ketones. westminster.ac.uk The development of efficient catalysts for this transformation remains an active area of research. organic-chemistry.orgnih.govchemrxiv.orgnih.gov
Nucleophilic and Electrophilic Substitution Reactions
The application of this compound as a catalyst in nucleophilic and electrophilic substitution reactions is an area of growing interest, although detailed studies are not as prevalent as for other transformations.
Nucleophilic Substitution: Lewis acids, including complexes of lanthanides and zirconium, have been explored as catalysts for the direct nucleophilic substitution of alcohols. nih.gov This approach avoids the pre-activation of alcohols into better leaving groups, such as halides or tosylates, thus offering a more atom-economical pathway. The catalytic cycle is thought to involve the coordination of the Lewis acidic zirconium center to the hydroxyl group of the alcohol, enhancing its leaving group ability and facilitating the attack by a nucleophile.
Electrophilic Substitution: In the realm of electrophilic aromatic substitution, zirconium compounds have been noted for their catalytic activity. Zirconium tetrachloride, for instance, has been used as a catalyst for the electrophilic substitution reaction of indoles with aldehydes or ketones to produce bis(indolyl)methanes. acs.org While specific examples detailing the use of this compound in classic electrophilic aromatic substitutions like Friedel-Crafts reactions are not widely reported, the strong Lewis acidity of the compound suggests potential applicability in activating electrophiles for such transformations.
Prins Reaction Applications
The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene followed by the capture of a nucleophile, is a powerful tool for the synthesis of 1,3-diols, allylic alcohols, and cyclic ethers like tetrahydropyrans. organic-chemistry.orgwikipedia.org The reaction proceeds through a key oxocarbenium ion intermediate, and various Lewis acids are employed to facilitate its formation. organic-chemistry.orgwikipedia.orgnih.gov
While a wide array of Lewis acids such as SnCl₄, In(OTf)₃, and BiCl₃ have been successfully used in Prins cyclizations, nih.gov specific applications of this compound are not extensively documented in the surveyed literature. However, other zirconium-based catalysts have shown promise. For example, mesoporous Zr-SBA-15 has been utilized as a solid acid catalyst for the Prins reaction, demonstrating good selectivity. researchgate.net Additionally, zirconium tetrachloride (ZrCl₄) has been employed in the aza-Prins cyclization to synthesize piperidine (B6355638) derivatives. nih.gov These examples highlight the potential of zirconium-based Lewis acids in promoting Prins-type reactions, suggesting that this compound could also be an effective catalyst, warranting further investigation.
Olefin Polymerization and Metathesis Catalysis
Olefin Polymerization: Zirconium complexes are well-established as catalysts in the field of olefin polymerization. researchgate.netnih.gov The catalytic activity and the properties of the resulting polymer are highly dependent on the ligand environment around the zirconium center. While much of the research has focused on zirconocene and post-metallocene catalysts, the nature of the counter-anion, such as trifluoromethanesulphonate, can also play a significant role. The triflate group is a weakly coordinating anion, which can lead to a more electrophilic and, therefore, more active cationic zirconium species that is the active site for polymerization. Group 4 metal-Salan catalysts, for instance, have been studied for olefin polymerization, where the formation of the active species can be influenced by the solvent and substituents. nih.gov
Olefin Metathesis: Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, with wide applications in organic synthesis and polymer chemistry. wikipedia.orgmasterorganicchemistry.combeilstein-journals.org The reaction is typically catalyzed by complexes of ruthenium, molybdenum, or tungsten. masterorganicchemistry.combeilstein-journals.org The use of zirconium-based catalysts for olefin metathesis is not common. While there are reports of intramolecular sigma-bond metathesis in zirconium(IV) pyridylamido olefin polymerization catalyst precursors, this is a distinct process from the catalytic redistribution of olefinic fragments. nih.gov The current body of literature does not provide significant evidence for the application of this compound as a catalyst for conventional olefin metathesis reactions.
Hydroaminoalkylation and CO2 Fixation
Hydroaminoalkylation: Zirconium-catalyzed hydroaminoalkylation has emerged as an atom-economical method for the synthesis of amines. nih.govresearchgate.netnih.gov This reaction involves the addition of an N-H bond of an amine across an alkene or alkyne. Commercially available zirconium precursors like Zr(NMe₂)₄ have been shown to be effective catalysts for the hydroaminoalkylation of alkenes with various secondary amines. researchgate.netnih.gov The reaction provides a direct route to substituted amines and N-heterocycles. nih.gov Computational studies on the hydroaminoalkylation of 1,3-dienes have provided insights into the reaction mechanism and the factors controlling regioselectivity. nih.gov
CO₂ Fixation: The chemical fixation of carbon dioxide into valuable chemicals is a critical area of research for sustainable chemistry. Zirconium-based catalysts, particularly metal-organic frameworks (MOFs), have shown significant promise in this area. researchgate.netberkeley.edu The Lewis acidic zirconium sites within the MOF structure can activate epoxides, while other functional groups can activate CO₂, facilitating the cycloaddition reaction to form cyclic carbonates. researchgate.net For instance, guanidinium-functionalized Zr-MOFs have been developed as highly efficient catalysts for the cycloaddition of CO₂ with epoxides under mild, co-catalyst-free, and solvent-free conditions. researchgate.net
Other Organic Transformations (e.g., Condensation, Allylation)
Condensation Reactions: Zirconium compounds are effective catalysts for various condensation reactions. Zirconium(IV) chloride, for example, has been used to catalyze the acetylation of phenols, thiols, amines, and alcohols under solvent-free conditions. Zirconium-containing complexes are also employed as catalysts for the condensation cure of polyorganosiloxane compositions. researchgate.net Furthermore, zirconium-based MOFs have been utilized as heterogeneous catalysts for aldol condensation reactions. researchgate.netresearchgate.net
Allylation: The allylation of carbonyl compounds is a fundamental C-C bond-forming reaction to produce homoallylic alcohols. wikipedia.orgnih.govmdpi.com Various rare earth metal triflates, including this compound, have been used as Lewis acid catalysts for the allylation of acetals, ketals, aldehydes, and ketones with allyltrimethylsilane (B147118). researchgate.net However, the moisture sensitivity and high cost of these catalysts can be limitations. researchgate.net
Heterogeneous Catalysis Utilizing this compound Derivatives
To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, significant effort has been directed towards the development of heterogeneous catalysts. Derivatives of this compound have been successfully immobilized on solid supports to create robust and recyclable catalytic systems.
One prominent approach involves the immobilization of trifluoromethanesulfonic acid on zirconia (ZrO₂). These materials combine the strong Brønsted acidity of the triflate groups with the stability of the zirconia support. The resulting solid acid catalysts have demonstrated high activity in various organic transformations, including esterification and aldol condensation reactions. The textural properties of the support, such as surface area and pore size, have been shown to significantly influence the catalytic performance.
Zirconia-Supported Triflate Catalysts for Acid-Catalyzed Reactions
The immobilization of trifluoromethanesulfonic acid (triflic acid) onto zirconia (ZrO2) creates a highly acidic and effective solid catalyst. researchgate.net These catalysts have demonstrated significant activity in acid-catalyzed reactions, such as esterification. researchgate.netconicet.gov.ar
Research has shown that the catalytic performance of these materials is influenced by the properties of the zirconia support, which can be tuned by varying the calcination temperature. researchgate.net For instance, in the esterification of acetic acid with benzyl alcohol, a zirconia-supported triflate catalyst showed high conversion rates and selectivity to the corresponding ester. researchgate.net The study highlighted that the number and strength of acid sites, which are crucial for catalytic activity, were optimal when the zirconia support was calcined at 350 °C, a temperature at which the tetragonal phase of zirconia is metastable. researchgate.net
The characterization of these catalysts involves various techniques to understand their physical and chemical properties.
Table 1: Characterization Techniques for Zirconia-Supported Triflate Catalysts researchgate.net
| Technique | Purpose |
|---|---|
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups and the interaction between triflic acid and zirconia. |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology of the catalyst. |
| Transmission Electron Microscopy (TEM) | To visualize the particle size and dispersion of the catalyst components. |
| X-ray Diffraction (XRD) | To determine the crystalline structure and phase of the zirconia support. |
| N2 Adsorption-Desorption Measurements | To determine the surface area and pore size distribution of the catalyst. |
These supported catalysts also exhibit good recyclability, maintaining their activity over several reaction cycles with minimal deactivation. researchgate.net
Mesoporous Zirconium-Based Materials as Catalyst Supports
Mesoporous materials are characterized by their large surface areas and well-defined pore structures, making them excellent candidates for catalyst supports. nih.govresearchgate.net The synthesis of mesoporous zirconia can be achieved through methods like the sol-gel process, often using templates to control the pore structure. nih.govresearchgate.net For example, superfine poly(methyl methacrylate) (PMMA) powders have been used as templates to create mesoporous zirconia with a narrow pore size distribution. nih.gov
Mesoporous zirconium phosphates (m-ZrP) are another class of materials that have been explored as catalyst supports. mdpi.com These materials can be synthesized to have high surface areas and tailored pore sizes, which are beneficial for catalytic applications. mdpi.com The use of mesoporous supports can enhance the dispersion of the active catalytic species, leading to improved performance. mdpi.commdpi.com
The properties of mesoporous zirconia-based supports can be influenced by the synthesis conditions, such as the choice of zirconium precursor and templating agent. nih.gov For instance, using zirconium sulfate (B86663) as a precursor and cetyltrimethylammonium (CTMA) as a pore-directing agent can yield mesoporous materials with a 2D-hexagonal structure. nih.gov
Hybrid Organic-Inorganic Zirconium(IV) Triflate Catalysts
Hybrid organic-inorganic catalysts combine the advantages of both homogeneous and heterogeneous catalysis. These materials can be designed by incorporating organic functionalities into an inorganic zirconium-based framework. iaea.org Zirconium-based Metal-Organic Frameworks (MOFs) are a prime example of such hybrid materials. rsc.orgnih.gov
In these structures, zirconium oxo-clusters are connected by organic linkers, creating a porous and crystalline material. nih.govrsc.org The properties of these MOFs, such as pore size and stability, can be tuned by varying the organic linker. rsc.orgresearchgate.net The introduction of triflate groups into these hybrid structures can generate strong acid sites, making them active catalysts for various organic reactions.
Zirconium phosphonates represent another versatile platform for creating hybrid catalysts. mdpi.com By using organophosphonic acids, organic groups can be incorporated into the zirconium phosphate (B84403) framework, allowing for the tailoring of the catalyst's properties, such as its hydrophobic/hydrophilic balance. mdpi.comdntb.gov.ua
Catalyst Design and Engineering for Enhanced Performance and Recyclability
A key focus in the development of this compound catalysts is the improvement of their performance and recyclability. nih.govresearchgate.netfrontiersin.org Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a common strategy to achieve this. researchgate.net
Various materials have been investigated as supports, including silica (B1680970), activated carbon, and magnetic nanoparticles. mdpi.comsemanticscholar.orgresearchgate.net The choice of support can significantly impact the catalyst's activity and stability. For instance, immobilizing zirconium sulfate on silica and activated carbon has been shown to create active, selective, and recyclable catalysts for esterification reactions. mdpi.comsemanticscholar.org
The design of the support material itself is also crucial. For example, the appropriate incorporation of zirconium into a support material can enhance its specific surface area and prevent sintering, which is the aggregation of catalyst particles at high temperatures. mdpi.comresearchgate.netnih.gov
The recyclability of these catalysts is a major advantage for sustainable chemical processes. nih.gov Supported zirconium triflate catalysts can often be recovered by simple filtration and reused multiple times without a significant loss of activity. mdpi.comsemanticscholar.org Studies have shown that leaching of the active zirconium species into the reaction mixture is often negligible, further demonstrating the stability of these immobilized catalysts. mdpi.com
Theoretical and Computational Investigations of Zirconium Iv Trifluoromethanesulphonate
Quantum Chemical Approaches to Zirconium(IV) Triflate Structure and Reactivity
Quantum chemical methods are foundational to the computational study of molecules, providing a framework to calculate the electronic structure and predict various chemical properties.
Density Functional Theory (DFT) is a predominant computational method used to investigate the properties of zirconium complexes. scholarpublishing.orgneuroquantology.com It offers a balance between accuracy and computational cost, making it suitable for studying the ground state electronic structure and equilibrium geometries of molecules like Zirconium(IV) triflate.
DFT calculations are employed to determine key structural parameters such as bond lengths, bond angles, and torsion angles. dnu.dp.ua For zirconium complexes, these calculations can predict the coordination environment of the central Zr(IV) ion, including Zr-O bond distances. mdpi.com Studies on various Zr(IV) complexes show that the geometry around the zirconium center is often a distorted triangulated dodecahedral or square antiprismatic shape, typically with an eight-coordinate environment. researchgate.netnih.gov
Beyond geometry, DFT is crucial for analyzing the electronic structure. The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated to understand the compound's stability and reactivity. dnu.dp.ua For many d⁰ Zr(IV) complexes, calculations confirm that the occupied frontier orbitals are almost exclusively centered on the ligands, with minimal contribution from the zirconium 4d orbitals. nih.gov The energy gap between the HOMO and LUMO provides an indication of the chemical reactivity and the energy required for electronic excitation. neuroquantology.com Time-dependent DFT (TD-DFT) can further be used to predict excited state properties and the nature of electronic transitions, such as ligand-to-metal charge transfer (LMCT). nih.gov
Table 1: Selected Parameters for Zr(IV) Complexes from DFT Calculations
| Parameter | System | Calculated Value | Reference |
| Coordination Geometry | Hydrated Zr⁴⁺ | Square Antiprismatic | researchgate.net |
| Zr-O Bond Distance | Hydrated Zr⁴⁺ | 2.34 Å | researchgate.net |
| Zr-N Bond Distance | Zr₂(dhpta)₂ | 2.448 Å (average) | nih.gov |
| HOMO-LUMO Gap | Zr₈ Cluster | 3.5253 eV (Ionization Potential) | neuroquantology.com |
| Excited State Character | Zr(bppda)₂ | Ligand-to-Metal Charge Transfer (LMCT) | nih.gov |
This table is interactive. Click on the headers to sort.
While DFT calculations are powerful for modeling static, gas-phase, or crystalline structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a compound's behavior in a realistic solvent environment over time. units.it MD simulations are particularly important for understanding systems where solvent and temperature effects significantly influence structure and reactivity. chemrxiv.org
For zirconium ions in aqueous solution, MD simulations, often using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, reveal a dynamic coordination shell. researchgate.net These simulations explicitly model the conformational fluctuations of the ligands and the surrounding solvent molecules. chemrxiv.org Studies have shown that for Zr(IV) complexes, the stable structure predicted by DFT at 0 K may differ from the most prevalent configurations observed in MD simulations at room temperature. units.it For instance, a DFT-optimized structure might not be stable in MD simulations, where thermal disorder can lead to more open structures, exposing the metal center to the solvent. units.itchemrxiv.org
Key findings from MD simulations of Zr(IV) in water include the determination of its hydration structure and coordination number. The results consistently point to a well-defined first hydration shell with eight water molecules coordinated to the zirconium ion in a square antiprismatic geometry. researchgate.net These simulations also characterize the dynamics of ligand exchange and the mean residence time of water molecules in the coordination sphere. researchgate.net This dynamic exposure of the metal center is critical for its catalytic activity, as it allows substrate molecules to access and coordinate with the zirconium ion. units.it
Mechanistic Insights from Computational Modeling
One of the most significant applications of computational modeling is in elucidating the complex mechanisms of chemical reactions, particularly in catalysis.
Computational methods, especially DFT, are instrumental in mapping the potential energy surfaces of reactions catalyzed by zirconium compounds. naiss.se This involves calculating the energies of reactants, products, and all intervening species to construct a detailed reaction energy profile.
By modeling the entire catalytic cycle, researchers can identify the elementary steps involved in a transformation. naiss.se For example, in reactions catalyzed by zirconium-based metal-organic frameworks (Zr-MOFs), hybrid QM/MM simulations are used to model the reaction within the complex porous structure. chemrxiv.org These calculations can determine the activation energies for key steps, such as glucose isomerization and epimerization, providing results that align closely with experimental data. chemrxiv.org This detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.
The interaction between the triflate ligands and the zirconium center is fundamental to the catalyst's properties. Computational studies provide quantitative measures of these interactions. DFT calculations can determine the binding energies between ligands and the Zr(IV) metal center, offering insights into the stability of the complex. researchgate.net
The analysis of molecular orbitals and charge distribution reveals the nature of the metal-ligand bonding. nih.gov The triflate anion is a very poor nucleophile and an excellent leaving group, a property derived from the strong electron-withdrawing nature of the CF₃ group. Computationally, this is reflected in a highly polarized, almost ionic, interaction between the sulfonate oxygen and the hard Lewis acid Zr(IV) center. This weak coordination creates vacant coordination sites on the zirconium ion, which is a primary mode of catalyst activation. Substrates can then coordinate to these open sites, where they are activated for subsequent reaction. Computational studies can model this substrate coordination and the resulting electronic changes that lead to its activation.
A major advantage of computational modeling is its ability to characterize transient species, such as reaction intermediates and transition states, which are often too fleeting to be observed experimentally. naiss.se DFT calculations are used to optimize the geometries and determine the energies of these high-energy species. naiss.sechemrxiv.org
The identification of the transition state structure is particularly critical, as its energy determines the reaction rate. chemrxiv.org For zirconium-catalyzed reactions, computational studies can predict the structures of key intermediates and the transition states that connect them along the reaction pathway. naiss.se For instance, in zirconium hydride catalyzed ring-openings, DFT can be used to compute the relevant intermediates and transition state structures. naiss.se While accurately locating transition states can be computationally demanding, especially for complex systems, it provides unparalleled insight into the reaction mechanism, guiding the rational design of new and improved catalysts. chemrxiv.org
Thermodynamic and Kinetic Modeling of Zirconium(IV) Triflate Systems
Theoretical and computational chemistry provides powerful tools for understanding the behavior of complex chemical systems, including those involving Zirconium(IV) trifluoromethanesulfonate (B1224126), often abbreviated as Zr(OTf)₄. While specific computational studies focusing exclusively on Zr(OTf)₄ are not extensively documented in publicly available literature, the principles of thermodynamic and kinetic modeling can be understood through research on analogous Zirconium(IV) systems. These studies offer a framework for predicting the behavior of Zirconium(IV) triflate in various chemical environments.
Hydrolysis Gibbs Free Energy Calculations
The hydrolysis of Zirconium(IV) compounds is a critical aspect of their aqueous chemistry, and computational methods, particularly Density Functional Theory (DFT), are employed to calculate the Gibbs free energy (ΔG) of these reactions. These calculations help in understanding the spontaneity and energy barriers associated with the hydrolysis process.
For instance, computational studies on the hydrolysis of Zirconium(IV) fluoride (B91410) (ZrF₄) complexes have been used to predict Gibbs reaction energies for stepwise hydrolysis and fluoride dissociation. researchgate.net Although not specific to the triflate anion, this research illustrates the methodology. DFT is used to predict the Gibbs formation energies of various hydrated and hydrolyzed species in an aqueous solution. researchgate.net The difference in these energies allows for the calculation of the Gibbs free energy change for each step of the hydrolysis reaction.
A thermodynamic cycle is often employed to determine the hydrolysis Gibbs free energy (ΔG_aq) from computed gas-phase and solvation free energies. lbl.gov For example, in the study of zirconium clusters, the relative thermodynamic instability of a hypothetical hexamer {Zr₆¹²⁺} compared to the established tetramer {Zr₄⁸⁺} was quantified. lbl.gov The aqueous {Zr₆¹²⁺} hexamer was found to be approximately 17.8 kcal/mol less stable than the aqueous {Zr₄⁸⁺} tetramer at pH = 0, V = 0, and [Zr(IV)] = 1 M. lbl.gov
Table 1: Calculated Gibbs Reaction Energies for Stepwise Fluoride Dissociation from Zirconium(IV) in Aqueous Solution
| Reaction | Predicted Gibbs Reaction Energy (kJ/mol) |
| ZrF₄(H₂O)₂ + H₂O ⇌ ZrF₃(H₂O)₃⁺ + F⁻ | 51.7 |
| ZrF₃(H₂O)₃⁺ + H₂O ⇌ ZrF₂(H₂O)₄²⁺ + F⁻ | 61.5 |
| ZrF₂(H₂O)₄²⁺ + H₂O ⇌ ZrF(H₂O)₅³⁺ + F⁻ | 72.1 |
| ZrF(H₂O)₅³⁺ + H₂O ⇌ Zr(H₂O)₆⁴⁺ + F⁻ | 78.2 |
This interactive table is based on data for Zirconium(IV) fluoride complexes as a model for understanding the computational approaches applicable to Zirconium(IV) triflate systems. Data sourced from researchgate.net.
Stability Prediction of Zirconium(IV) Complexes in Solution
Predicting the stability of metal complexes in solution is a significant challenge due to the high charge-to-size ratio of the Zr⁴⁺ ion, which leads to extremely high thermodynamic stability that is difficult to measure experimentally. scispace.com Computational modeling, therefore, becomes an invaluable tool for estimating the stability constants (log β) of Zirconium(IV) complexes.
A computational approach has been developed to predict the absolute and relative thermodynamic stability of Zr⁴⁺ complexes by correlating computed pseudo-formation constants (log β') with experimental data. uzh.ch This method has shown an excellent linear relationship (R² = 0.97) between calculated and experimental values for a range of ligands. uzh.ch Such models can then be used to estimate the stability of new or unmeasured Zr⁴⁺ complexes. uzh.ch
For example, detailed computational studies have been performed on the geometric isomerism and hydration state of the Zirconium(IV)-desferrioxamine (DFO) complex. uzh.ch DFT calculations predicted that a 6-coordinate [ZrDFO]⁺ complex, specifically the N-cis-cis isomer, is the most stable structure. scispace.com However, other geometric isomers were found to lie within 20 kJ mol⁻¹ of this minimum energy structure, suggesting that a range of different structures are likely to exist in solution. scispace.com
The stability of various Zirconium(IV) complexes has been computationally estimated, providing insights that guide the synthesis of future ligands. uzh.ch For instance, the calculated formation constant (log β) for the Zr(IV)-H₄L2 complex, a tetrahydroxamate chelator, was found to be 45.9, one of the highest reported for this class of ligands. researchgate.net
Table 2: Computationally Predicted Stability of Zirconium(IV) Complexes with Various Ligands
| Complex | Predicted log β |
| [Zr(DFO*)] | 51.56 |
| [Zr(CTH36)] | 52.84 |
| [Zr(H₄L2)] | 45.9 |
| [ZrDFO]⁺ (1:1 complex) | 36.14 (log K) |
This interactive table presents predicted stability constants for various Zirconium(IV) complexes, illustrating the application of computational methods. Data sourced from researchgate.netmdpi.com.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to describe and predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and symmetry of these frontier orbitals are key to understanding the stability and reaction pathways of molecules.
In the context of Zirconium(IV) complexes, FMO analysis can provide insights into their relative stability. A theoretical investigation of Zirconium(IV) methanesulfonate (B1217627) and sulfate (B86663) complexes in aqueous solution utilized FMO calculations to establish an order of stability. dnu.dp.ua The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter; a larger energy gap generally corresponds to lower reactivity and greater stability. taylorandfrancis.com
Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Zirconium(IV) Methanesulfonate and Sulfate Complexes
| Complex | E(HOMO), eV | E(LUMO), eV | ΔE (LUMO-HOMO), eV |
| [Zr(MS)₄(H₂O)₂] | -10.04 | -2.04 | 8.00 |
| [ZrO(MS)₂(H₂O)₄] | -9.09 | -1.58 | 7.51 |
| [ZrO(SO₄)₂(H₂O)]²⁻ | -8.57 | -1.90 | 6.67 |
| [ZrO(SO₄)₂]²⁻ | -8.08 | -1.82 | 6.26 |
| [Zr(MS)₆]²⁻ | -8.03 | -0.19 | 7.84 |
| [ZrO(MS)₂] | -7.21 | -1.77 | 5.44 |
This interactive table showcases FMO data for Zirconium(IV) methanesulfonate and sulfate complexes, which serves as a model for the type of analysis applicable to Zirconium(IV) triflate. A larger ΔE generally implies greater kinetic stability. Data sourced from dnu.dp.ua.
Advanced Applications in Zirconium Based Materials Science
Zirconium(IV) Triflate as a Component in Solid Acid Catalyst Development
The use of zirconium(IV) triflate is pivotal in the field of heterogeneous catalysis, where the goal is to create easily separable and reusable catalysts. Its incorporation into solid supports addresses the challenges associated with traditional homogeneous catalysts, such as corrosion and difficult recovery.
Zirconium(IV) triflate is recognized as a water-stable Lewis acid catalyst, a characteristic that makes it an attractive alternative to traditional catalysts like aluminum chloride or ferric chloride, which are not stable in aqueous environments. researchgate.net This stability is crucial for industrial processes where moisture is present, preventing catalyst deactivation and allowing for a wider range of reaction conditions. researchgate.net The robustness of catalysts derived from zirconium compounds is also evident in their recyclability. For instance, solid acid catalysts based on zirconium sulfate (B86663) supported on silica (B1680970) or activated carbon have demonstrated the ability to be reused for five consecutive cycles with minimal loss of activity. mdpi.com This high stability and reusability are critical for developing sustainable and economical chemical processes. researchgate.net Zirconium-containing metal-organic frameworks (MOFs) also showcase this stability, acting as reusable heterogeneous catalysts for various reactions. scispace.com Although some deactivation can occur due to product adsorption on the catalyst surface, the activity can often be fully restored by a simple washing procedure. scispace.com
The catalytic performance of zirconium-based materials is intrinsically linked to their surface acidity and textural properties, such as surface area and porosity. researchgate.netmdpi.com Zirconium(IV) triflate and related sulfated zirconias are effective in enhancing these properties. The triflate or sulfate groups, when supported on zirconia (ZrO₂), significantly increase the acidity of the material. researchgate.netmdpi.com This modification can generate both Brønsted and Lewis acid sites, the ratio and strength of which can be tuned by controlling the sulfate/triflate loading. mdpi.commdpi.commdpi.com
The modification of zirconium hydroxide (B78521) with sulfate ions, for example, leads to a transition from an amphoteric material to a strong solid acid. mdpi.com At low sulfur loadings, isolated tridentate sulfate species are dominant, while at intermediate loadings, bisulfate-like species form, which are believed to be responsible for superacidity. mdpi.com This ability to engineer the acid sites allows for the customization of catalysts for specific reactions, such as esterification or alkane isomerization. mdpi.comrsc.org The textural properties can also be controlled; for example, mesoporous zirconium phosphates with high surface area and tailored pore sizes can be synthesized using templating routes. mdpi.com
Table 1: Influence of Sulfation on Zirconia Catalyst Properties
| Catalyst | Sulfur Loading (wt %) | Total Acidity (mmol/g) | Acid Site Type | Key Finding |
|---|---|---|---|---|
| Parent Zirconia (ZrO₂) | 0 | 0.18 | Lewis | Amphoteric character. mdpi.commdpi.com |
| Sulfated Zirconia (SZ) | <1.7 | - | Brønsted & Lewis | Formation of isolated tridentate sulfate species. mdpi.com |
| Sulfated Zirconia (SZ) | 1.7 - 3.1 | - | Strong Brønsted-Lewis pairs | Formation of bisulfate-like species leading to superacidity. mdpi.com |
| Sulfated Zirconia (SZ) | - | 1.06 | Brønsted & Lewis | Highest acidity achieved at an optimal sulfate concentration. mdpi.com |
This table is generated based on data from multiple studies on sulfated zirconia, a close analogue to triflate-modified zirconia, to illustrate the principles of surface acidity engineering.
Integration into Nanostructured Materials
The properties of zirconium(IV) triflate extend beyond catalysis into the realm of nanomaterials, where it is used to functionalize surfaces and create materials with novel characteristics.
Zirconium oxide (ZrO₂) nanoparticles are widely studied due to their excellent thermal stability, mechanical strength, and biocompatibility. nih.govnih.govluxfermeltechnologies.com These nanoparticles can be synthesized through various methods, including sol-gel, hydrothermal, and co-precipitation techniques, which allow for control over particle size and crystal structure. nih.govnih.gov The surfaces of these ZrO₂ nanoparticles can be modified with acidic functional groups, such as triflate or sulfate, to create functional nanofillers. This modification enhances the surface acidity, making the nanoparticles suitable for applications ranging from catalyst supports to polymer composites. researchgate.netmdpi.com For instance, loading trifluoromethanesulfonic acid onto calcined crystalline zirconia produces highly acidic catalysts with high activity in esterification reactions. researchgate.net The process of creating these modified nanoparticles often involves impregnating pre-synthesized zirconia nanoparticles with a precursor like zirconium(IV) triflate or triflic acid itself. researchgate.net
Layered zirconium phosphonates (ZrPs) are versatile nanomaterials that can be functionalized to create highly specific surfaces. researchgate.netmdpi.com A key application is the creation of nanoplatelets with "brush-like" polar surfaces. nih.gov This is achieved by synthesizing layered α-zirconium(IV) phosphonates from novel ether-terminal alkyl phosphonic acids. nih.gov The process allows for the exclusive modification of the exterior surface of the nanoparticles while leaving the internal layered structure intact. tamu.edu This approach yields a material with dual functionality: the inherent properties of the layered zirconium phosphonate (B1237965) core are retained, while the tailored organic "brush" on the surface provides new capabilities, such as favorable interactions with polymers in nanocomposites. nih.govtamu.edu This precise surface engineering opens up possibilities for creating advanced materials for a variety of specialized applications. nih.gov
Functional Materials for Specific Research Objectives
Catalytic Materials for Environmental Applications (e.g., CF4 decomposition)
Zirconium-based materials are a subject of investigation for the decomposition of potent greenhouse gases, such as tetrafluoromethane (CF4). CF4 is exceptionally stable due to the strength of its C-F bonds, necessitating high temperatures for its decomposition. Research into catalytic materials aims to lower the required temperature, making the process more economically and environmentally viable.
While various zirconium compounds, particularly modified zirconia (ZrO2) and zirconium-impregnated aluminas, have shown promise in the catalytic hydrolysis of CF4, a review of available scientific literature reveals a notable gap in research specifically employing Zirconium(IV) trifluoromethanesulfonate (B1224126) (Zr(OTf)4) for this purpose. Current research on CF4 decomposition focuses on heterogeneous catalysts. For instance, Zr-modified γ-Al2O3 catalysts have been shown to enhance the number of Lewis acid sites on the catalyst surface, which are considered the primary active centers for CF4 adsorption and decomposition. Studies have reported that the addition of zirconium to γ-Al2O3 can achieve a CF4 conversion efficiency of up to 85% at 650 °C. Further modifications, such as the introduction of sulfate groups to create protonated sulfate (–HSO4) modified Al2O3@ZrO2 catalysts, have achieved 100% CF4 decomposition at a lower temperature of 580 °C.
These findings underscore the potential of zirconium-containing materials in environmental catalysis for PFC abatement. The high Lewis acidity associated with the Zr(IV) center is a key factor in activating the highly stable C-F bond. However, direct experimental data on the performance, stability, and mechanism of Zirconium(IV) trifluoromethanesulfonate in CF4 decomposition is not presently available in published research.
Advanced Materials for Chemical Transformations
Zirconium(IV) trifluoromethanesulfonate, also known as zirconium triflate or Zr(OTf)4, is recognized as a powerful and versatile Lewis acid catalyst in a variety of organic reactions. Its high catalytic activity, coupled with its relative stability compared to other strong Lewis acids, makes it a valuable tool for facilitating complex chemical transformations. It effectively catalyzes reactions even in the presence of moisture in some cases, although its sensitivity to water has been noted as a limitation in other contexts. rsc.org
Key applications of Zr(OTf)4 in chemical synthesis include:
Mannich-Type Reactions: Zr(OTf)4 has proven to be an effective catalyst for one-pot, three-component Mannich-type reactions. It facilitates the reaction between an aldehyde, an amine, and a silyl (B83357) enolate to produce β-aminocarbonyl compounds in high yields. tcichemicals.com It also catalyzes the direct synthesis of N-protected β-aryl-β-amino ketones from carbamates, aromatic aldehydes, and ketones at ambient temperatures. researchgate.net
Synthesis of Heterocyclic Compounds: The catalyst is employed in the environmentally friendly synthesis of substituted quinolines and quinoxalines. researchgate.net For quinoline (B57606) synthesis, it catalyzes the Friedländer condensation of 2-aminoaryl ketones with ketones or 1,3-diketones, often under solvent-free conditions. researchgate.net It has also been identified as a catalyst in the oxidative coupling of lactams with heterocyclic arenes, a method for joining two important scaffolds in medicinal chemistry. rsc.org
Reduction Reactions: In Meerwein-Ponndorf-Verley (MPV) reductions, Zr(OTf)4 is used to reduce aldehydes and ketones to their corresponding alcohols. It is noted for achieving higher product conversion rates and yields compared to several other metal triflates in the reduction of benzaldehyde. louisville.edu
Carbon-Carbon Bond Formation: Zirconium triflate catalyzes the Michael conjugate addition of nucleophiles like indoles and pyrroles to α,β-unsaturated ketones. This reaction leads to the formation of trisindolyl- or trispyrrolylalkanes in moderate to high yields. researchgate.net It is also used as a catalyst for allylation reactions involving allyltrimethylsilane (B147118) with aldehydes and ketones. rsc.org
The catalytic efficacy of Zr(OTf)4 is attributed to the strong Lewis acidity of the zirconium(IV) center, which activates substrates such as carbonyl compounds and imines towards nucleophilic attack.
Interactive Data Table: Applications of Zr(OTf)4 in Chemical Transformations
| Reaction Type | Substrates | Product | Key Advantages |
| Mannich-Type Reaction | Aldehyde, Amine, Silyl Enolate | β-Aminocarbonyl Compound | High yields, One-pot synthesis tcichemicals.com |
| Quinoline Synthesis | 2-Aminoaryl Ketone, Ketone/Diketone | Substituted Quinoline | Environmentally friendly, Solvent-free option, Good yields researchgate.net |
| Quinoxaline Synthesis | 1,2-Diketone, 1,2-Diamine | Substituted Quinoxaline | Mild conditions (room temp.), Good yields researchgate.net |
| MPV Reduction | Benzaldehyde | Benzyl (B1604629) Alcohol | High conversion rate and yield louisville.edu |
| Michael Addition | Indole/Pyrrole, α,β-Unsaturated Ketone | Trisubstituted Alkane | Effective C-C bond formation researchgate.net |
| Oxidative Coupling | Lactam, Heterocyclic Arene | α-Substituted Lactam | Joins privileged medicinal scaffolds rsc.org |
Q & A
Basic: What are the established synthetic routes for Zirconium(IV) trifluoromethanesulphonate, and how is its purity validated?
This compound is typically synthesized by reacting zirconium tetrachloride (ZrCl₄) with trifluoromethanesulfonic acid (CF₃SO₃H) in anhydrous conditions. The reaction proceeds via ligand exchange, forming Zr(OTf)₄ (OTf = triflate). To ensure purity, elemental analysis (C, H, S content) and spectroscopic techniques (e.g., IR spectroscopy for –SO₃ and CF₃ group vibrations at ~1250–1150 cm⁻¹) are critical . Molar conductivity measurements in non-aqueous solvents (e.g., acetonitrile) confirm ionic dissociation, while thermogravimetric analysis (TGA) assesses hygroscopicity and thermal stability .
Basic: How do solvent polarity and moisture content influence the stability of this compound in catalytic applications?
Zirconium triflate is highly hygroscopic and prone to hydrolysis in aqueous or protic solvents, forming zirconium oxy-hydroxide species. In non-polar solvents (e.g., dichloromethane), it remains stable and acts as a strong Lewis acid. For moisture-sensitive reactions, rigorous drying (e.g., molecular sieves) and inert atmospheres (N₂/Ar) are essential. Solvent polarity also affects catalytic activity: polar aprotic solvents (e.g., DMF) may coordinate to Zr⁴⁺, reducing Lewis acidity .
Advanced: What mechanistic insights explain the role of this compound in accelerating Friedel-Crafts alkylation reactions?
Zr(OTf)₄ activates electrophiles (e.g., alkyl halides) by coordinating to lone pairs on halides, weakening the C–X bond and enhancing electrophilicity. Its triflate anions are weakly coordinating, preventing catalyst poisoning. Kinetic studies using NMR monitoring (e.g., ¹⁹F NMR) reveal that reaction rates correlate with Zr⁴⁺’s ability to stabilize transition states. Comparative studies with Al(OTf)₃ show Zr⁴⁺’s higher charge density improves substrate activation in sterically hindered systems .
Advanced: How can discrepancies in catalytic efficiency data between aqueous and non-aqueous systems be systematically addressed?
Discrepancies often arise from Zr(OTf)₄’s hydrolysis in aqueous media, forming less active Zr–OH species. To resolve this:
- Control experiments : Compare catalytic activity in rigorously dried vs. moisture-containing solvents via GC-MS or HPLC.
- Spectroscopic characterization : Use Raman spectroscopy to detect hydrolysis products (e.g., Zr–O–Zr bands at ~600 cm⁻¹).
- Computational modeling : DFT calculations can predict hydrolysis pathways and guide solvent selection.
For non-polar systems, optimize substrate solubility using co-solvents (e.g., THF/toluene mixtures) .
Basic: What spectroscopic and analytical methods are most effective for probing the coordination geometry of this compound complexes?
- IR spectroscopy : Identify triflate coordination modes (monodentate vs. bidentate) via splitting of SO₃ asymmetric stretching bands (~1270–1220 cm⁻¹).
- X-ray crystallography : Resolve Zr⁴⁺ coordination geometry (e.g., octahedral vs. tetrahedral).
- Electron paramagnetic resonance (EPR) : Detect paramagnetic intermediates in redox-active systems.
- Extended X-ray absorption fine structure (EXAFS) : Analyze bond distances and coordination numbers in amorphous phases .
Advanced: How can Zr(OTf)₄ be integrated into nanomaterials for enhanced catalytic degradation of environmental pollutants?
Incorporate Zr(OTf)₄ into nanofibers or metal-organic frameworks (MOFs) to improve surface area and stability. For example:
- Electrospinning : Blend Zr(OTf)₄ with polymers (e.g., PVC) to create nanofibers. Use SEM to verify nanoparticle dispersion .
- Activity testing : Evaluate degradation efficiency of model compounds (e.g., organophosphates) via UV-Vis or GC-MS. Adjust pH to neutral or acidic conditions to optimize Zr⁴⁺’s Lewis acidity.
- Post-modification : Functionalize nanofibers with thiol groups to enhance adsorption of polar pollutants .
Advanced: What strategies mitigate ligand interference when studying Zr(OTf)₄ in multicomponent catalytic systems?
- Competitive binding assays : Use isothermal titration calorimetry (ITC) to quantify ligand-Zr⁴⁺ binding affinities.
- In situ Raman spectroscopy : Monitor ligand exchange dynamics during catalysis.
- Design chelating ligands : Introduce sterically hindered ligands (e.g., triphenylphosphine oxide) to block non-productive coordination sites .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
